molecular formula C25H25N5O3 B11328784 9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B11328784
M. Wt: 443.5 g/mol
InChI Key: FRJYUVJTYFBKHE-UHFFFAOYSA-N
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Description

The compound 9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic molecule with a unique structure that combines multiple functional groups. It is characterized by its pyrimido[1,2-g]purine core, which is fused with various substituents, including a 3,4-dimethylphenyl group, a 2-oxo-2-phenylethyl group, and a methyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves multiple steps, starting from readily available precursors. One common approach is to use a multi-step reaction sequence that includes:

    Formation of the pyrimido[1,2-g]purine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted purines and pyrimidines.

    Introduction of the 3,4-dimethylphenyl group: This step typically involves a Friedel-Crafts alkylation reaction using 3,4-dimethylbenzene and a suitable catalyst.

    Attachment of the 2-oxo-2-phenylethyl group: This can be accomplished through a condensation reaction with a phenylacetic acid derivative.

    Methylation: The final step involves the methylation of the nitrogen atom in the purine ring using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can modulate their activity and influence various biochemical pathways.

    Interfering with DNA or RNA synthesis: This can inhibit the growth and proliferation of cells, making it a potential anticancer agent.

    Modulating signal transduction pathways: This can affect cellular responses and functions.

Comparison with Similar Compounds

9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical and biological properties. The uniqueness of 9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C25H25N5O3

Molecular Weight

443.5 g/mol

IUPAC Name

9-(3,4-dimethylphenyl)-1-methyl-3-phenacyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C25H25N5O3/c1-16-10-11-19(14-17(16)2)28-12-7-13-29-21-22(26-24(28)29)27(3)25(33)30(23(21)32)15-20(31)18-8-5-4-6-9-18/h4-6,8-11,14H,7,12-13,15H2,1-3H3

InChI Key

FRJYUVJTYFBKHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C5=CC=CC=C5)C

Origin of Product

United States

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